N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9680482
Molecular Formula: C21H19FN4O4
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN4O4 |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H19FN4O4/c1-13(27)23-14-3-5-15(6-4-14)24-20(28)12-26-21(29)10-9-19(25-26)17-8-7-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | SSHMFWCUNYHHKW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Introduction
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in pharmaceutical and synthetic chemistry. This compound combines functional groups such as acetylamino, fluoro, methoxy, and pyridazinone, which contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound involves multi-step organic reactions. A general pathway could include:
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Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.
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Introduction of the fluoro-methoxy-substituted phenyl group through electrophilic aromatic substitution or coupling reactions.
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Attachment of the acetylamino group to the aromatic ring using acetic anhydride.
These steps require precise control over reaction conditions to ensure high yield and purity.
Pharmaceutical Applications
The structural features of N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide suggest potential therapeutic uses:
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Anti-inflammatory Activity: The pyridazinone moiety is known to exhibit anti-inflammatory properties.
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Enzyme Inhibition: Fluorinated compounds often act as enzyme inhibitors due to their strong electronegativity.
Synthetic Chemistry
This compound can serve as a precursor for synthesizing derivatives with diverse biological activities by modifying its functional groups.
Analytical Characterization
| Technique | Purpose | Findings |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Confirms aromatic protons, acetyl group, and methoxy signals. |
| Mass Spectrometry | Molecular weight determination | Confirms molecular ion peak at 357 m/z (expected). |
| IR Spectroscopy | Functional group identification | Detects C=O (amide), N-H (amine), and C-F stretching bands. |
| X-Ray Crystallography | Determines crystal structure | Reveals intramolecular hydrogen bonding stabilizing the conformation. |
Biological Activity
Preliminary in silico docking studies suggest that this compound may interact with key enzymes involved in inflammatory pathways or cancer progression. The fluorinated phenyl ring enhances binding affinity by forming halogen bonds with target proteins.
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